CCT-251921 is a small molecule drug primarily recognized for its role as an inhibitor of cyclin-dependent kinases 8 and 19 (CDK8 and CDK19). These kinases are integral components of the Mediator complex, which regulates gene expression and has been implicated in various neoplasms, particularly colorectal cancer. CCT-251921 was developed by Merck KGaA and the Institute of Cancer Research, among others, and is currently in preclinical stages of development .
CCT-251921 belongs to a class of compounds that are designed to inhibit specific kinases involved in cellular signaling pathways. The compound's molecular formula is , and it has a CAS registry number of 1607837-31-9. It is classified as a small molecule drug targeting CDK8 and CDK19, which are critical for the regulation of transcription in cancer cells .
The synthesis of CCT-251921 involves several key steps that focus on modifying existing chemical frameworks to enhance potency and selectivity against CDK8/19. The synthesis typically begins with a core structure derived from ergosterol analogs, which are then subjected to various chemical modifications.
CCT-251921 features a complex molecular structure conducive to its function as a kinase inhibitor.
CCT-251921 undergoes several chemical reactions during its synthesis and when interacting with biological targets.
CCT-251921 exerts its effects primarily through inhibition of cyclin-dependent kinases 8 and 19.
CCT-251921 exhibits several notable physical and chemical properties that influence its behavior as a therapeutic agent.
Relevant data indicate that CCT-251921 maintains effective activity across various biological assays while exhibiting limited off-target effects at concentrations around 1 μM .
CCT-251921 has significant potential applications in scientific research and therapeutic development.
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: